molecular formula C21H15F4N3 B14977140 6-(4-fluorophenyl)-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

6-(4-fluorophenyl)-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B14977140
M. Wt: 385.4 g/mol
InChI Key: TXZFMRNWWQKVST-UHFFFAOYSA-N
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Description

This pyrazolo[3,4-b]pyridine derivative features a trifluoromethyl group at position 4, a 4-fluorophenyl substituent at position 6, and a 4-methylphenyl group at position 1. Its structure is optimized for lipophilicity and electronic modulation, making it a candidate for pharmacological studies. The trifluoromethyl group enhances metabolic stability and binding affinity to hydrophobic pockets in biological targets, while the fluorophenyl and methylphenyl groups contribute to steric and electronic tuning .

Properties

Molecular Formula

C21H15F4N3

Molecular Weight

385.4 g/mol

IUPAC Name

6-(4-fluorophenyl)-3-methyl-1-(4-methylphenyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C21H15F4N3/c1-12-3-9-16(10-4-12)28-20-19(13(2)27-28)17(21(23,24)25)11-18(26-20)14-5-7-15(22)8-6-14/h3-11H,1-2H3

InChI Key

TXZFMRNWWQKVST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=N2)C)C(=CC(=N3)C4=CC=C(C=C4)F)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Effects

The table below highlights key structural differences and their implications:

Compound Name Position 1 Position 4 Position 6 Key Properties
Target Compound 4-Methylphenyl Trifluoromethyl 4-Fluorophenyl High lipophilicity; electron-withdrawing CF₃ enhances stability
3-Methyl-6-(2-naphthyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine Phenyl Trifluoromethyl 2-Naphthyl Increased aromatic bulk; potential for π-π stacking in hydrophobic regions
6-(4-Chlorophenyl)-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid 2-Fluorophenyl Carboxylic acid 4-Chlorophenyl Higher polarity; potential for hydrogen bonding or ionic interactions
1-[(4-Chlorophenyl)methyl]-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (4-Chlorophenyl)methyl Carboxylic acid Phenyl Bulky benzyl group reduces membrane permeability
6-Amino-3-methyl-4-(4-nitrophenyl)-1-phenylpyrazolo[3,4-b]pyridine-5-carbonitrile Phenyl 4-Nitrophenyl Amino Strong electron-withdrawing nitro group; possible redox activity

Physicochemical Properties

  • Solubility : Carboxylic acid derivatives () exhibit higher aqueous solubility (~10–50 µM) compared to the target compound (<5 µM) due to ionizable groups.
  • Stability : The trifluoromethyl group in the target compound reduces oxidative metabolism, as seen in related pyrazolo[3,4-b]pyridines .

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